molecular formula C20H18ClN3OS B2961552 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 392255-93-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No. B2961552
CAS RN: 392255-93-5
M. Wt: 383.89
InChI Key: TWCFYISWGURBNG-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research focuses on the synthesis of related compounds, exploring their structural properties through crystallography and molecular analysis. For instance, the synthesis of isostructural compounds with related molecular structures has been documented, highlighting the crystalline and molecular structure through single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

Several studies have synthesized linked heterocyclics and evaluated their antimicrobial activity against various microorganisms. Compounds with specific moieties have shown inhibitory activity against tested organisms, pointing to the potential application of these compounds in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010; Sanjeeva Reddy et al., 2010).

Corrosion Inhibition

Research has also explored the application of related compounds as corrosion inhibitors for metals. Studies involving computational and electrochemical analysis have demonstrated the efficacy of these compounds in protecting metals in corrosive environments, underscoring their potential industrial applications (Saraswat & Yadav, 2020).

Anticancer Activity

The design and synthesis of N-Pyrazolyl Benzamide derivatives have been investigated for their antimicrobial and anti-inflammatory activities, with some compounds showing promising results in preliminary evaluations. These findings suggest potential applications in developing new therapeutic agents (Fatima, Kulkarni, & Mantipragada, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit mitochondrial respiration in fungi , and have shown potent antileishmanial and antimalarial activities .

Mode of Action

Similar compounds have been found to inhibit mitochondrial respiration in fungi . This suggests that the compound might interact with its targets, leading to the inhibition of essential biological processes.

Biochemical Pathways

Similar compounds have shown to affect the mitochondrial respiration process in fungi , which could lead to downstream effects such as disruption of energy production and cell death.

Result of Action

Similar compounds have shown to cause some degree of reproductive and developmental failure in mammals , and have potent antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been found to bioaccumulate in aquatic organisms , suggesting that environmental factors such as the presence of water bodies could influence the compound’s action and stability.

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCFYISWGURBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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